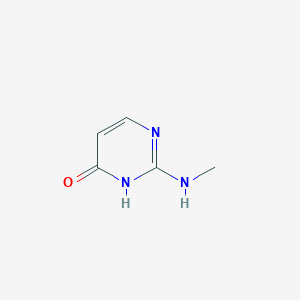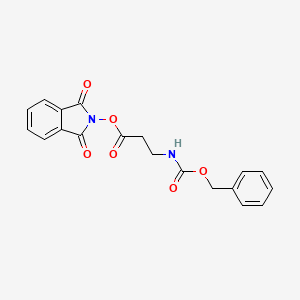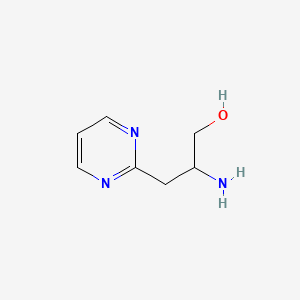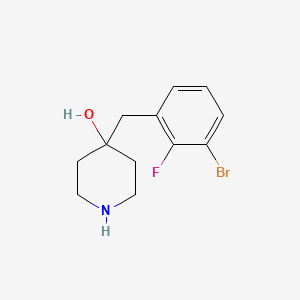
Pyrimidine, 4-hydroxy-2-methylamino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 4-hydroxy-2-methylamino-, is a heterocyclic aromatic organic compound with a pyrimidine ring structure Pyrimidines are a class of nitrogen-containing compounds that are widely found in nature, particularly in nucleic acids such as DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4-hydroxy-2-methylamino-, typically involves the reaction of suitable precursors under controlled conditions. One common method involves the condensation of an amidine with a β-dicarbonyl compound, followed by cyclization and subsequent functionalization. For example, the reaction of an amidine with an α,β-unsaturated ketone can yield the desired pyrimidine derivative through a series of steps including cyclization and dehydrogenation .
Industrial Production Methods
Industrial production of pyrimidine derivatives often involves scalable and efficient synthetic routes. One such method includes the use of metal-free conditions to achieve high yields of the desired product. For instance, the reaction of α-CF3 aryl ketones with amidine hydrochlorides under mild conditions can produce 2,6-disubstituted pyrimidines . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
Pyrimidine, 4-hydroxy-2-methylamino-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrimidine N-oxides, while substitution reactions can introduce various alkyl or aryl groups into the pyrimidine ring .
科学的研究の応用
Pyrimidine, 4-hydroxy-2-methylamino-, has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.
作用機序
The mechanism of action of pyrimidine, 4-hydroxy-2-methylamino-, involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s effects can be mediated through pathways such as the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These mechanisms are crucial for its potential therapeutic applications.
類似化合物との比較
Pyrimidine, 4-hydroxy-2-methylamino-, can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and ability to inhibit CDK2/cyclin A2.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant cytotoxic activities against various cancer cell lines.
These compounds share structural similarities with pyrimidine, 4-hydroxy-2-methylamino-, but differ in their specific functional groups and biological activities. The unique properties of pyrimidine, 4-hydroxy-2-methylamino-, make it a valuable compound for further research and development.
特性
IUPAC Name |
2-(methylamino)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-6-5-7-3-2-4(9)8-5/h2-3H,1H3,(H2,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKFHTZUOARWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butylN-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate](/img/structure/B13572507.png)
![1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylicacid](/img/no-structure.png)








![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)

